5-Ethynyl-2'-deoxycytidine

DNA labeling cytotoxicity cell proliferation

Select 5-Ethynyl-2'-deoxycytidine (EdC) for DNA labeling where EdU cytotoxicity compromises experimental integrity. EdC exhibits significantly lower time-dependent toxicity, preserving cell viability during multi-day time-lapse microscopy and long-term drug treatment assays. For HSV-1 replication studies, EdC is uniquely phosphorylated by viral thymidine kinase, enabling specific pulse-labeling of nascent viral DNA with minimal host background—a capability EdU cannot replicate. Note: in many cell types, EdC undergoes enzymatic deamination to EdU via cytidine deaminase (CDD); verify your cell model's CDD activity for accurate experimental design.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
CAS No. 69075-47-4
Cat. No. B116413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2'-deoxycytidine
CAS69075-47-4
Synonyms2’-Deoxy-5-ethynylcytidine;  EdC
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC#CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
InChIInChI=1S/C11H13N3O4/c1-2-6-4-14(11(17)13-10(6)12)9-3-7(16)8(5-15)18-9/h1,4,7-9,15-16H,3,5H2,(H2,12,13,17)/t7-,8+,9+/m0/s1
InChIKeyHMJSYXIPNSASJY-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2'-deoxycytidine (EdC) for DNA Synthesis Detection and Antiviral Research


5-Ethynyl-2'-deoxycytidine (EdC, CAS 69075-47-4) is a synthetic pyrimidine nucleoside analog of 2'-deoxycytidine, featuring an ethynyl group at the 5-position of the cytosine base [1]. This alkyne functional group enables highly specific and sensitive detection of the compound, once incorporated into nascent DNA, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [2]. EdC serves as a critical tool compound for studying DNA-centered processes including replication, repair, and cytosine demethylation, and is also characterized for its antiviral properties, particularly against herpes simplex virus type 1 (HSV-1) [3].

Why 5-Ethynyl-2'-deoxycytidine (EdC) Cannot Be Simply Replaced by Other Nucleoside Analogs


The selection between 5-Ethynyl-2'-deoxycytidine and other nucleoside analogs for DNA labeling or antiviral studies cannot be made arbitrarily. The biological processing of EdC is fundamentally different from its thymidine analog counterpart, 5-ethynyl-2'-deoxyuridine (EdU). While EdU is widely used, its application is constrained by significant time-dependent cytotoxicity [1]. EdC offers a less toxic alternative, but its utility is more nuanced; its incorporation into DNA is highly context-dependent. For instance, in non-infected human fibroblasts, EdC incorporation is significantly lower than EdU [2]. Critically, a substantial portion of EdC is enzymatically deaminated to EdU by cytidine deaminase (CDD) in many cell types before incorporation, meaning the observed labeling often results from the EdU metabolite rather than EdC itself [3]. Therefore, a simple substitution based on structural similarity or cost will likely lead to erroneous experimental interpretation or project failure. The evidence below quantifies the specific performance characteristics of EdC to guide a scientifically sound procurement decision.

Quantitative Performance Evidence for 5-Ethynyl-2'-deoxycytidine (EdC) Against Key Analogs


Reduced Cytotoxicity of EdC Compared to EdU in Long-Term Proliferation Assays

5-Ethynyl-2'-deoxycytidine (EdC) demonstrates significantly reduced cytotoxicity compared to its structural analog, 5-ethynyl-2'-deoxyuridine (EdU). While both are used as clickable probes for DNA synthesis, EdU is noted to cause time-dependent growth inhibition, making EdC a preferred choice for experiments requiring extended incubation periods. The study established that EdC can detect DNA synthesis with a similar sensitivity to EdU while inducing substantially less cytotoxic stress on the cellular model [1].

DNA labeling cytotoxicity cell proliferation click chemistry

Superior Selectivity Index for EdC Against HSV-1 Relative to 5-Substituted Deoxyuridine Analogs

In a head-to-head class comparison, 5-ethynyl-2'-deoxycytidine (EdC) demonstrated a superior antiviral selectivity profile compared to its direct deoxyuridine counterpart. While both the deoxycytidine (dCyd) and deoxyuridine (dUrd) series of 5-substituted analogs inhibited HSV-1 replication, the dCyd analogs, including 5-ethynyl-dCyd, 5-bromo-dCyd, 5-iodo-dCyd, and 5-nitro-dCyd, were found to be 'more selective in their anti-HSV activity than were the corresponding 5-substituted 2'-deoxyuridines' [1]. This indicates that at equivalent antiviral concentrations, EdC is less likely to produce off-target cytotoxic effects on host cells than its EdU counterpart.

antiviral HSV-1 selectivity index nucleoside analog

Differential Incorporation Efficiency of EdC in HSV-1 Infected vs. Uninfected Cells

A direct head-to-head study comparing the incorporation of EdC and EdU revealed a stark contrast in labeling efficiency that is dependent on viral infection status. In uninfected human fibroblasts, EdC incorporation during a 30-minute pulse was 'significantly lower' than that of EdU. However, this deficiency was completely rescued in cells infected with Herpes Simplex Virus Type 1 (HSV-1), where EdC and EdU were incorporated at 'similar levels' during short pulses. This differential behavior is attributed to the enzymatic activity of the HSV-1 thymidine kinase, which efficiently phosphorylates EdC [1].

DNA labeling virology HSV-1 pulse-labeling EdC

Quantitative HSV-1 Inhibition Potency of EdC (ID50/MIC) in Primary Cell Culture

Multiple independent sources consistently report the high potency of 5-ethynyl-2'-deoxycytidine against Herpes Simplex Virus Type 1 (HSV-1). The compound inhibits the cytopathic effect of the HSV-1 (KOS strain) in primary rabbit kidney (PRK) cells, with a reported ID50 (or MIC) of 0.2 μg/mL. In a class-level comparison, while other 5-substituted-2'-deoxycytidines also inhibit HSV-1, the (E)-5-(2-halogenovinyl) derivatives emerged as the most potent within the class. This establishes a clear benchmark for EdC's activity relative to the broader chemical series [1].

antiviral HSV-1 ID50 nucleoside analog EdC

Kinetic Evidence for Efficient Enzymatic Incorporation of EdCTP by DNA Polymerases

To function as a faithful reporter of DNA synthesis, a nucleoside analog must be efficiently incorporated by cellular DNA polymerases. Kinetic analysis demonstrated that the triphosphate form of EdC, 5-ethynyl-2'-deoxycytidine triphosphate (EdCTP), is accepted as a substrate by both Klenow fragment (exo-) and DNA polymerase β. Critically, the incorporation efficiency of EdC into DNA by these enzymes was found to be 'at most modestly less efficient than native dC' [1]. This high efficiency ensures that the detection of EdC-labeled DNA via click chemistry provides a near-quantitative readout of ongoing DNA synthesis.

DNA replication DNA polymerase substrate efficiency click chemistry

Primary Application Scenarios for Procuring 5-Ethynyl-2'-deoxycytidine (EdC)


Long-Term, Low-Toxicity Tracking of Cell Proliferation

For experiments requiring the monitoring of DNA synthesis over extended periods (e.g., multi-day time-lapse microscopy or long-term drug treatment assays), EdC is the superior choice. Its significantly lower cytotoxicity compared to EdU [1] prevents the analog itself from inducing cell cycle arrest or apoptosis, thereby preserving the native biological process under investigation.

Selective Labeling of Viral DNA Synthesis in HSV-1 Infection Models

EdC is uniquely valuable for studying the replication dynamics of Herpes Simplex Virus Type 1 (HSV-1). Due to the efficient phosphorylation of EdC by the viral thymidine kinase, its incorporation into DNA is strongly biased towards infected cells. This allows researchers to specifically 'pulse-label' nascent viral DNA with minimal background from uninfected host cells, a level of specificity not achievable with EdU [2].

Mechanistic Studies of DNA Cytosine Demethylation and Repair

EdC is a specific and reliable reporter of DNA replication and cytosine demethylation in vivo [3]. Its high efficiency of incorporation by DNA polymerases [4] makes it a valuable tool for tracing the fate of newly synthesized DNA strands and investigating active DNA demethylation pathways in complex biological contexts, such as early mammalian development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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